molecular formula C18H19BrFN3O3S B3533249 N-(4-bromophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide

N-(4-bromophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide

Cat. No.: B3533249
M. Wt: 456.3 g/mol
InChI Key: OCYQDKQFBRAXJB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also has an acetamide group (a carboxamide derived from acetic acid), a sulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom), and aromatic rings substituted with bromine and fluorine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The electron-withdrawing fluorine and sulfonyl groups would likely influence the electron density on the aromatic rings, potentially affecting the reactivity of the compound. The piperazine ring could also adopt different conformations depending on the steric and electronic effects of the attached groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the piperazine ring could participate in reactions involving the nitrogen atoms. The acetamide and sulfonyl groups could also undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings would likely make the compound relatively high in molecular weight and potentially quite stable. It may have low solubility in water due to the presence of the nonpolar aromatic rings .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology. Further studies would be needed to explore these possibilities .

Mechanism of Action

Target of Action

The primary targets of N-(4-bromophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways affected by N-(4-bromophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-bromophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of N-(4-bromophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of N-(4-bromophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific cell type or tissue in which the compound is acting . .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFN3O3S/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)27(25,26)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYQDKQFBRAXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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